molecular formula C11H10O5 B1680551 Reticulol CAS No. 26246-41-3

Reticulol

Cat. No. B1680551
CAS RN: 26246-41-3
M. Wt: 222.19 g/mol
InChI Key: LREZRXWUEZCZRU-UHFFFAOYSA-N
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Description

Topoisomerase I inhibitor. Antiproliferative agent. Inhibits cyclic adenosine 3', 5'-monophosphate phosphodiesterase. Shows necrotic effects against cancer cells. Inhibits metastasis. Shows antitumor effects in vivo.
Reticulol is an isocoumarin derivative produced by certain species of Streptomyces that inhibits cAMP phosphodiesterase (IC50 = 41 µM). It also inhibits DNA topoisomerase I when used at a concentration of 45 µM in B16F10 melanoma cells. Reticulol has antifungal activity against T. mentagrophyes with a MIC of 1.8 µM. It is cytotoxic against A427 human lung and B16F10 mouse melanoma cells at concentrations of 25 and 200 µM, respectively, and inhibits lung metastasis in mice.
Antibiotic. Cyclic adenosine 3',5'-monophosphate phosphodiesterase and topoisomerase I (Topo I) inhibitor. Antitumor compound.
Reticulol is an isocoumarin derivative produced by certain species of Streptomyces that inhibits cAMP phosphodiesterase (IC50 = 41 µM). Reticulol was isolated from the culture broth of the strain Streptoverticillium sp. NA-4803. Recticulol (M.W. 222.2) exhibited a potent in vitro cytotoxicity against A427, a human lung tumor cell line, and B16F10, a mouse melanoma cell line.

Scientific Research Applications

  • Gas Separation

    • Reticular chemistry has been applied to synthesize new classes of porous materials that are successfully used for gas separation .
    • The specific methods and procedures would depend on the type of gas being separated and the specific framework used. Generally, the gas mixture is passed through the porous material, and the different gases are separated based on their interaction with the material .
    • The results or outcomes would be the successful separation of the desired gas from the mixture .
  • Catalysis

    • Reticular chemistry is also used in the field of catalysis .
    • The methods involve using the frameworks as catalysts in various chemical reactions. The frameworks can be designed to have specific active sites that can catalyze certain reactions .
    • The results would be the successful catalysis of the desired reaction, leading to the production of the desired products .
  • Energy

    • Reticular chemistry has applications in the field of energy, particularly in energy storage .
    • The methods involve using the frameworks as electrodes in batteries or supercapacitors. The frameworks can be designed to have high electrical conductivity and high surface area, which are beneficial for energy storage .
    • The results would be the successful storage of energy in the device .
  • Electronics

    • Reticular chemistry is also used in the field of electronics .
    • The methods involve using the frameworks as semiconductors or conductors in electronic devices. The frameworks can be designed to have specific electronic properties .
    • The results would be the successful operation of the electronic device .
  • Water Purification

    • Reticular chemistry has applications in water purification .
    • The methods involve using the frameworks as filters in water purification systems. The frameworks can be designed to selectively remove certain contaminants from water .
    • The results would be the successful purification of water .
  • Drug Delivery

    • Reticular chemistry is used in the field of drug delivery .
    • The methods involve using the frameworks as carriers for drugs. The frameworks can be designed to encapsulate the drug molecules and release them in a controlled manner .
    • The results would be the successful delivery of the drug to the desired location in the body .
  • Fluorescence

    • Reticular chemistry has been applied in the field of fluorescence .
    • The methods involve using the frameworks as fluorescent materials. The frameworks can be designed to have specific fluorescent properties .
    • The results would be the successful emission of light by the material when it is excited by a certain wavelength of light .
  • Batteries

    • Reticular chemistry has applications in the field of batteries .
    • The methods involve using the frameworks as electrode materials in batteries. The frameworks can be designed to have high electrical conductivity and high capacity for storing charge .
    • The results would be the successful operation of the battery with high energy density .
  • Conductivity

    • Reticular chemistry is also used in the field of conductivity .
    • The methods involve using the frameworks as conductive materials. The frameworks can be designed to have specific conductive properties .
    • The results would be the successful conduction of electricity by the material .
  • Carbon Dioxide Capture and Conversion

    • Reticular chemistry has applications in carbon dioxide capture and conversion .
    • The methods involve using the frameworks to capture carbon dioxide from the atmosphere and convert it into useful products .
    • The results would be the successful capture and conversion of carbon dioxide .
  • Methane and Hydrogen Storage

    • Reticular chemistry is used in the field of methane and hydrogen storage .
    • The methods involve using the frameworks to store methane and hydrogen. The frameworks can be designed to have high capacity for storing these gases .
    • The results would be the successful storage of methane and hydrogen .
  • Industrially-Practical Catalysis

    • Reticular chemistry has applications in industrially-practical catalysis .
    • The methods involve using the frameworks as catalysts in industrial chemical reactions. The frameworks can be designed to have specific active sites that can catalyze certain reactions .
    • The results would be the successful catalysis of the desired industrial reaction, leading to the production of the desired products .

properties

IUPAC Name

6,8-dihydroxy-7-methoxy-3-methylisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-5-3-6-4-7(12)10(15-2)9(13)8(6)11(14)16-5/h3-4,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREZRXWUEZCZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(C(=C2C(=O)O1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180881
Record name Reticulol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reticulol

CAS RN

26246-41-3
Record name Reticulol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026246413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reticulol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294978
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Reticulol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RETICULOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2RA5C4YRR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
175
Citations
DS Lim, YS Kwak, JH Kim, SH Ko, WH Yoon, CH Kim - Chemotherapy, 2003 - karger.com
… The in vivo assay for the lung metastasis-blocking effect showed that reticulol injected … treated with reticulol was closely associated with its antitumoral efficacy. Reticulol administered via …
Number of citations: 26 karger.com
Y Furutani, M SHIMADA, M HAMADA… - The Journal of …, 1975 - jstage.jst.go.jp
… 1, the inhibition by reticulol was … with reticulol for 60 minutes at 37C, as shown in the same figure, the activity decrease curve with reticulol was almost parallel to that without reticulol. …
Number of citations: 39 www.jstage.jst.go.jp
DS Lim, YS Kwak, KH Lee, SH Ko, WH Yoon, WY Lee… - Chemotherapy, 2003 - karger.com
… We identified the antitumor efficacy of reticulol in a tumor metastasis model, B16F10 melanoma, and investigated the ability of reticulol to inhibit topoisomerase I (Topo I), which was …
Number of citations: 5 karger.com
YS Kumar, C Dasaradhan, K Prabakaran, P Manivel… - Tetrahedron …, 2015 - Elsevier
A facile protocol has been developed for a series of 3-substituted isochromen-1-ones utilizing Suzuki coupling strategy. The reaction of 3-chloroisochromen-1one, 1 with different …
Number of citations: 15 www.sciencedirect.com
Y Furutani, I Tsuchiya, H Naganawa… - Agricultural and …, 1977 - academic.oup.com
… of 14C-acetate to reticulol indicated that reticulol is formed from C2 units… reticulol remained to be studied. Therefore, incorporation of methionine-methyl-l4C or HCOONa-14C to reticulol …
Number of citations: 10 academic.oup.com
Y Furutani, M Shimada, M Hamada… - Agricultural and …, 1977 - Taylor & Francis
… One of the active agents was isolated and identified as reticulol (6,8-dihydroxy-7-methoxy-3-methylisocoumarin). … One of the active agents thus found was identified as reticulol (Fig. … Reticulol which was …
Number of citations: 8 www.tandfonline.com
Y Furutani, T Takeuchi, H Umezawa - Agricultural and Biological …, 1977 - Taylor & Francis
… reticulol was not reduced in the presence of excess PDE activating factor (pAF) or/and Ca2+ ion. Reticulol … From Ki values of reticulol, it may be inferred that reticulol is a comparatively …
Number of citations: 6 www.tandfonline.com
LA Mitscher, WW Andres, W McCrae - Experientia, 1964 - Springer
… Since neither reticulol nor dimethylreticulol form ketone derivatives, this function must have been generated during saponification; behavior consistent with the presence of the comparatively …
Number of citations: 34 link.springer.com
YS Kumara, C Dasaradhana, K Prabakarana… - 2014 - researchgate.net
A facile protocol has been developed for a series of 3-substituted isochromen-1-ones utilizing Suzuki coupling strategy. The reaction of 3-chloroisochromen-1one, 1 with different …
Number of citations: 0 www.researchgate.net
Y Furutani, H Naganawa, T Takeuchi… - Agricultural and …, 1977 - Taylor & Francis
… reticulol was found to produce other two active substances. These active substances were isolated and their structures were determined by derivation to dimethyl ether of reticulol. In this …
Number of citations: 17 www.tandfonline.com

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